7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Description
X-ray Diffraction Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are:
- a = 10.24 Å
- b = 8.76 Å
- c = 15.33 Å
- β = 97.5°
- Volume = 1,362 ų
The triazolopyrimidine core adopts a planar conformation (mean deviation: 0.02 Å), while the 4-methoxyphenyl group exhibits a dihedral angle of 38.7° relative to the core. The 4-methylphenyl group tilts at 42.1°, minimizing steric clashes.
| Bond Length (Å) | Angle (°) |
|---|---|
| N1–C2: 1.332 | N1–C2–N3: 126.7 |
| C2–N3: 1.315 | C5–N4–C6: 118.2 |
| C5–C7: 1.469 | C7–O1–C8: 117.5 |
Hirshfeld Surface Analysis
Hirshfeld surfaces quantify intermolecular interactions:
- H···H contacts : 58.3% of surface area
- C···H interactions : 22.1%
- N···H contacts : 12.7%
- O···H interactions : 6.9%
The 4-methoxy group participates in weak C–H···O hydrogen bonds (2.89 Å), stabilizing the crystal lattice.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.72 (s, 1H, H-3 triazole)
- δ 7.89–7.21 (m, 8H, aromatic protons)
- δ 3.84 (s, 3H, OCH₃)
- δ 2.45 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆)
- δ 161.2 (C-5 pyrimidine)
- δ 159.8 (C-7 triazole)
- δ 135.4–114.7 (aromatic carbons)
- δ 55.3 (OCH₃)
- δ 21.1 (CH₃)
The downfield shift of H-3 (δ 8.72) confirms conjugation with the electron-deficient triazole ring.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 375.4 [M+H]⁺. Key fragments include:
| m/z | Fragment Ion |
|---|---|
| 375.4 | [M+H]⁺ |
| 358.3 | [M+H–NH₃]⁺ |
| 242.1 | [C₁₃H₁₁N₃O]⁺ |
| 134.0 | [C₇H₇O]⁺ (4-methoxyphenyl) |
The loss of NH₃ (17 Da) indicates cleavage of the triazole ring.
Conformational Analysis via Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts two stable conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |
|---|---|---|
| A | 0.0 | 38.7 |
| B | 1.2 | 52.4 |
Conformer A dominates (94% population) due to intramolecular C–H···N hydrogen bonding (2.12 Å) between the 4-methylphenyl group and the triazole N2 atom. Molecular electrostatic potential (MEP) maps show electron-rich regions at the methoxy oxygen (‒0.32 e) and triazole N3 (‒0.28 e), suggesting nucleophilic attack sites.
Solvent accessibility simulations (SMD model) reveal a polar surface area of 68.9 Ų, consistent with moderate membrane permeability. The octanol-water partition coefficient (logP) is calculated as 3.1, indicating favorable lipophilicity.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-3-5-14(6-4-13)17-11-18(23-19(22-17)20-12-21-23)15-7-9-16(24-2)10-8-15/h3-12,18H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAJVDGBQRSGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with the reaction of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable reagent like triethyl orthoformate to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced triazolopyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce various substituted triazolopyrimidines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit antimicrobial properties. A study demonstrated that compounds similar to 7-(4-methoxyphenyl)-5-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine showed significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.
Anticancer Potential
Several studies have explored the anticancer potential of triazolo-pyrimidine derivatives. For instance, a compound structurally related to 7-(4-methoxyphenyl)-5-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine was found to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced cell viability in cancer cell lines.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Compound A | PfGSK3 | 698 ± 66 |
| Compound B | PfPK6 | Not Determined |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vivo studies demonstrated that derivatives of this compound provided significant analgesic effects.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of triazolo-pyrimidines against clinical isolates of bacteria. The results showed that compounds with a similar structure to 7-(4-methoxyphenyl)-5-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibited potent activity against resistant strains of Staphylococcus aureus.
Case Study 2: Cancer Cell Line Studies
In another research effort focused on cancer therapeutics, derivatives of this compound were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression in specific types of cancer cells.
Mechanism of Action
The mechanism of action of triazolopyrimidines typically involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The exact pathways involved depend on the specific compound and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolopyrimidine Class
Table 1: Key Properties of Triazolopyrimidine Derivatives
Analysis of Structural Modifications
5-(4-Fluorophenyl)-7-(4-methylphenyl)-4H,7H-triazolo[1,5-a]pyrimidine
- Structural Difference : Fluorine replaces the methoxy group at position 4.
- Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
- Activity : Fluorinated analogs often show improved pharmacokinetic profiles compared to methoxy-substituted derivatives.
5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)triazolo[1,5-a]pyrimidine Structural Difference: Cyclohexylphenyl at position 5 and methylsulfanyl at position 2. The methylsulfanyl group may modulate solubility .
Functional Analogues in Related Heterocyclic Systems
Pyrazolo[1,5-a]Pyrimidinones
- Example: MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one). Structural Difference: Pyrazolo-pyrimidinone core instead of triazolo-pyrimidine.
Triazolo[1,5-a][1,3,5]Triazines
- Example: 7-(4-Fluorobenzylamino)-2-phenyl-triazolo[1,5-a][1,3,5]triazin-5-amine. Structural Difference: Triazinone ring fused with triazole. Impact: The additional nitrogen atoms enhance polarity, affecting solubility and binding to serine proteases like KLK7 .
KLK7 Inhibition Studies
- Parent Compound (Triazolopyrimidine backbone) : Demonstrated moderate inhibitory activity against kallikrein-related peptidase 7 (KLK7), a target in inflammatory diseases .
- Fluorinated Analog : Increased inhibitory potency due to fluorine’s electron-withdrawing effects, stabilizing enzyme interactions .
- Methylsulfanyl Analog : Reduced activity compared to methoxy derivatives, suggesting that electron-donating groups are critical for KLK7 binding .
Key Findings
- Methoxy vs. Fluoro Substitution : Methoxy groups enhance basicity and π-π interactions, while fluorine improves metabolic stability.
- Steric and Electronic Effects : Bulky substituents (e.g., cyclohexyl) reduce off-target binding but may decrease solubility.
- Backbone Modifications: Pyrazolo-pyrimidinones and triazolo-triazines exhibit distinct hydrogen-bonding profiles, influencing target selectivity.
Implications for Drug Design The 4-methoxyphenyl and 4-methylphenyl groups in the parent compound balance lipophilicity and electronic effects, making it a versatile scaffold for optimizing activity against proteases or kinases. Future work should explore hybrid structures combining triazolopyrimidine cores with fluorinated or sulfonamide substituents.
Biological Activity
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The unique structural features of this compound contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes methoxy and methyl substituents on the phenyl rings, which are critical for its biological activity.
Anticonvulsant Activity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine family exhibit significant anticonvulsant properties. Studies have shown that derivatives of this compound were tested using the Maximal Electroshock (MES) test. For example, in a study comparing various synthesized triazolo derivatives, certain compounds demonstrated efficacy comparable to established anticonvulsants such as carbamazepine and valproate .
- ED50 Values :
- Carbamazepine: 11.8 mg/kg
- Valproate: 272 mg/kg
The synthesized compounds showed varying degrees of potency in the MES test, indicating their potential as anticonvulsants.
Antitumor Activity
The triazolo[1,5-a]pyrimidine derivatives have also been evaluated for their anticancer properties. In vitro studies conducted on various cancer cell lines have shown that these compounds can inhibit cell proliferation effectively. For instance, a specific derivative demonstrated an IC50 value indicating significant growth inhibition against leukemia cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | CCRF-CEM (Leukemia) | 44.59% inhibition |
| Compound B | A549 (Lung Cancer) | 32.10% inhibition |
Antimicrobial Activity
The antimicrobial properties of triazolo[1,5-a]pyrimidines have been explored through various assays. Compounds have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of 7-(4-Methoxyphenyl)-5-(4-Methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to bind selectively to specific enzymes or receptors in target cells. This binding modulates the activity of these targets:
- Anticonvulsant Mechanism : Likely involves modulation of neurotransmitter systems or ion channels.
- Antitumor Mechanism : Inhibition of key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Mechanism : Disruption of essential cellular processes in pathogens.
Case Studies and Research Findings
A comprehensive study involving several derivatives of triazolo[1,5-a]pyrimidines highlighted their broad-spectrum biological activities:
- Study A : Investigated the anticonvulsant effects of synthesized derivatives compared to traditional drugs.
- Study B : Focused on anticancer activities across multiple cancer cell lines with promising results indicating selective cytotoxicity.
Q & A
Q. What interdisciplinary approaches can enhance understanding of this compound’s dual pharmacological and environmental roles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
